molecular formula C8H10F2O B12284180 6,6-Difluorospiro[3.3]heptane-2-carbaldehyde

6,6-Difluorospiro[3.3]heptane-2-carbaldehyde

Cat. No.: B12284180
M. Wt: 160.16 g/mol
InChI Key: LKJPMFJYCAWJFA-UHFFFAOYSA-N
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Description

6,6-Difluorospiro[33]heptane-2-carbaldehyde is a unique chemical compound characterized by its spirocyclic structure and the presence of two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Difluorospiro[3.3]heptane-2-carbaldehyde typically involves the use of fluorinated precursors. One common method includes the reaction of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane with appropriate reagents to form the spirocyclic structure . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs. The use of continuous flow reactors and advanced purification techniques can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 6,6-Difluorospiro[3.3]heptane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid.

    Reduction: 6,6-Difluorospiro[3.3]heptane-2-methanol.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

6,6-Difluorospiro[3.3]heptane-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 6,6-Difluorospiro[3.3]heptane-2-carbaldehyde exerts its effects is primarily through its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides conformational rigidity, which can influence the compound’s biological activity and selectivity.

Comparison with Similar Compounds

  • 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
  • 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane
  • 2,2-Difluorospiro[3.3]heptane

Uniqueness: 6,6-Difluorospiro[3.3]heptane-2-carbaldehyde is unique due to its aldehyde functional group, which provides versatility in chemical reactions. The presence of two fluorine atoms enhances its stability and reactivity compared to non-fluorinated analogs. Additionally, the spirocyclic structure imparts conformational rigidity, making it a valuable scaffold in the design of novel compounds .

Properties

IUPAC Name

2,2-difluorospiro[3.3]heptane-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O/c9-8(10)4-7(5-8)1-6(2-7)3-11/h3,6H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJPMFJYCAWJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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